molecular formula C11H16N2O2 B12811031 5-(Diethylamino)-4-methyl-2-nitrosophenol CAS No. 6265-09-4

5-(Diethylamino)-4-methyl-2-nitrosophenol

Cat. No.: B12811031
CAS No.: 6265-09-4
M. Wt: 208.26 g/mol
InChI Key: MNDVZPIGIFDSFC-UHFFFAOYSA-N
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Description

5-(Diethylamino)-4-methyl-2-nitrosophenol is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a diethylamino group, a methyl group, and a nitroso group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diethylamino)-4-methyl-2-nitrosophenol typically involves the nitration of 4-methylphenol followed by the introduction of the diethylamino group. The reaction conditions often include the use of nitrating agents such as nitric acid and sulfuric acid, followed by the reaction with diethylamine under controlled temperature and pH conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and amination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Diethylamino)-4-methyl-2-nitrosophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Aminophenol derivatives.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

5-(Diethylamino)-4-methyl-2-nitrosophenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.

Mechanism of Action

The mechanism of action of 5-(Diethylamino)-4-methyl-2-nitrosophenol involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, influencing redox reactions and enzyme activities. It may also interact with cellular membranes and proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Diethylamino)-2-hydroxybenzaldehyde
  • 5-(Diethylamino)-2-(4-nitrophenyl)methylphenol
  • N,N-Diethyl-4-nitrosoaniline

Uniqueness

5-(Diethylamino)-4-methyl-2-nitrosophenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

6265-09-4

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

5-(diethylamino)-4-methyl-2-nitrosophenol

InChI

InChI=1S/C11H16N2O2/c1-4-13(5-2)10-7-11(14)9(12-15)6-8(10)3/h6-7,14H,4-5H2,1-3H3

InChI Key

MNDVZPIGIFDSFC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1C)N=O)O

Origin of Product

United States

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